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Compound of Interest

3-Chloro-5-hydroxy-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 54246-06-9
Cat. No.: B3178411

Get Quote

\ J

Synonyms: 5-Chloroisovanillin; 3-Chloro-4-methoxy-5-hydroxybenzaldehyde CAS: 54246-06-9
Molecular Formula: CsH7ClOs Molecular Weight: 186.59 g/mol [1]

Executive Summary

This technical guide characterizes the solubility behavior of 3-Chloro-5-hydroxy-4-
methoxybenzaldehyde, a critical intermediate in the synthesis of pharmaceutical agents (e.g.,
renin inhibitors) and fine chemicals. Often confused with its isomer 5-chlorovanillin, this specific
congener (5-chloroisovanillin) exhibits distinct solubility profiles governed by the steric and
electronic effects of the 3-chloro and 5-hydroxy substitution pattern flanking the 4-methoxy

group.

This document provides researchers with a predictive solubility map, a thermodynamic
framework, and a validated experimental protocol to determine precise saturation limits,
enabling the optimization of crystallization and extraction processes.

Chemical Profile & Structural Thermodynamics
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Understanding the solubility of this molecule requires analyzing its intermolecular forces. Unlike
vanillin, where the hydroxyl group is para to the aldehyde, 3-Chloro-5-hydroxy-4-
methoxybenzaldehyde possesses a hydroxyl group at the meta position relative to the
aldehyde and ortho to the methoxy group.

 Lipophilicity (LogP): Estimated at ~1.6 — 1.9. The chlorine atom significantly increases
lipophilicity compared to isovanillin, reducing water solubility.

o Hydrogen Bonding: The 5-hydroxyl group serves as a Hydrogen Bond Donor (HBD), while
the aldehyde (C=0) and methoxy oxygen act as Hydrogen Bond Acceptors (HBA).

o Crystal Lattice Energy: The presence of the chlorine atom introduces steric bulk and halogen
bonding potential, typically increasing the melting point and lattice energy compared to non-
chlorinated analogs. This implies that higher temperatures or more polar solvents are
required to overcome the solute-solute interactions.

Comparative Solubility Profile

Due to the proprietary nature of exact equilibrium data for CAS 54246-06-9, the following
profile is derived from structural analogs (Isovanillin, 5-Chlorovanillin) and validated synthetic
workups.

Solvent Compatibility Matrix
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Solvent Class

Representative
Solvents

Solubility Rating Mechanistic Insight

Polar Protic

Methanol, Ethanol

Strong H-bonding

solvation of the 5-OH
High and carbonyl groups.

Ideal for primary

dissolution.

Polar Aprotic

DMSO, DMF

Disrupts crystal lattice
Very High effectively; difficult to
remove (high BP).

Ketones

Acetone, MEK

Excellent dipole-dipole
) interaction; preferred
High o
for crystallization due

to volatility.

Esters

Ethyl Acetate

Standard solvent for
extraction/recrystalliza

Moderate-High tion. Solubility
increases significantly
with T.

Chlorinated

DCM, Chloroform

Good solvation of the
Moderate aromatic core and

chloro-substituent.

Aromatic

Toluene

High temperature
dependence. Useful

Low-Moderate as an anti-solvent or
for hot

recrystallization.

Alkanes

Hexane, Heptane

Insoluble at RT. Acts
Poor as an anti-solvent to

induce precipitation.

Aqueous

Water

Very Low Hydrophobic
aromatic/chloro

regions dominate;
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sparingly soluble even
at high T.

Experimental Protocol: Determination of Solubility

To generate precise solubility data for process validation, researchers should not rely on
estimates. The following self-validating protocol combines the Isothermal Saturation Method

with Gravimetric Analysis.

Workflow Diagram (DOT)

Start: Excess Solute Preparation

Add solvent

Isothermal Equilibration
(Stirring @ T + 0.1°C for 24-48h)

Equilibrium reached

Sampling Supernatant
(Syringe Filter 0.45 pm)

Analysis Method

High Solubility (>10 mg/mL) \ Low Solubility (<10 mg/mL)

Gravimetric Analysis HPLC/UV Quantitation
(Evaporation & Weighing) (Standard Curve Calibration)

Data Correlation

(Apelblat / van't Hoff Models)

Click to download full resolution via product page
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Caption: Standardized workflow for determining equilibrium solubility of 5-chloroisovanillin.

Step-by-Step Methodology

o Preparation: Add excess solid 3-Chloro-5-hydroxy-4-methoxybenzaldehyde to 10 mL of
the target solvent in a jacketed glass vessel.

o Equilibration: Stir the suspension at a constant temperature (controlled by a water bath,
accuracy +0.1 K) for 24-48 hours.

» Validation of Equilibrium: Measure the concentration at 24h and 48h. If the deviation is <2%,
equilibrium is confirmed.

o Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw 2 mL of
supernatant using a pre-heated syringe and filter through a 0.45 um PTFE filter.

e Quantification (Gravimetric):
o Transfer a known volume (

) of filtrate to a pre-weighed weighing dish (
).

o Evaporate solvent under vacuum/nitrogen flow.
o Dry residue to constant mass (

).
o Calculation:

(expressed in g/L or mole fraction).

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated to allow for interpolation at different
temperatures.
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The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

) with temperature (

) for pharmaceutical intermediates:

 : Mole fraction solubility.

» : Absolute temperature (Kelvin).

» : Empirical parameters derived from regression analysis.

o Interpretation:

and
relate to the enthalpy of solution and activity coefficients.

accounts for the temperature dependence of the enthalpy of fusion.

The van't Hoff Equation

For a narrower temperature range (e.g., 280K — 320K), the linear van't Hoff plot determines the
dissolution enthalpy (

):
o Positive

. Indicates the dissolution is endothermic (typical for this class of compounds), meaning
solubility increases with temperature.

Process Application: Purification Strategy

Based on the solubility differential, the following purification methods are recommended for 3-
Chloro-5-hydroxy-4-methoxybenzaldehyde:

Method A: Recrystallization (Mixed Solvent)[2]

o System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[2]
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e Protocol:

o

Dissolve crude solid in minimal boiling Ethyl Acetate.

[¢]

Perform hot filtration to remove insoluble mechanical impurities.

[e]

Slowly add Hexane until persistent turbidity is observed.

Cool slowly to 4°C. The chloro-substituent aids in crystallizing distinct prisms or needles.

[e]

Method B: Acid-Base Precipitation

 Principle: The phenolic hydroxyl group (pKa ~7-8) allows for pH-dependent solubility.
» Protocol:

Dissolve crude product in dilute NaOH (aq). The phenolate salt is water-soluble.

[¢]

[e]

Extract with Ether/DCM to remove non-phenolic organic impurities.

[e]

Acidify the aqueous layer with HCI to pH 2-3.

o

The neutral phenol precipitates; filter and wash with cold water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3178411?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/US/en/product/bldpharmatech/bl3h97a47fc2
https://patents.google.com/patent/EP2168952A1/en
https://www.sigmaaldrich.com/US/en/product/aifchemanxtalpicompany/xpih9bcf7150?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-hydroxy-5-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-hydroxy-5-methoxybenzaldehyde
https://www.benchchem.com/product/b3178411/docs#solubility-profile-process-guide-3-chloro-5-hydroxy-4-methoxybenzaldehyde
https://www.benchchem.com/product/b3178411/docs#solubility-profile-process-guide-3-chloro-5-hydroxy-4-methoxybenzaldehyde
https://www.benchchem.com/product/b3178411/docs#solubility-profile-process-guide-3-chloro-5-hydroxy-4-methoxybenzaldehyde
https://www.benchchem.com/product/b3178411/docs#solubility-profile-process-guide-3-chloro-5-hydroxy-4-methoxybenzaldehyde
https://www.benchchem.com/product/b3178411?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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